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Compound of Interest

Compound Name: [Sar9] Substance P

Cat. No.: B550186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing

a critical role in pain signal transmission. It exerts its effects by binding to neurokinin (NK)

receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled

receptor (GPCR). The activation of NK1R by Substance P in the spinal cord's dorsal horn is a

key event in the amplification and transmission of nociceptive signals.

[Sar9, Met(O2)11]-Substance P (commonly referred to as [Sar9] Substance P) is a potent and

selective synthetic agonist for the NK1 receptor. Its stability and high affinity for the NK1R make

it an invaluable tool in preclinical research to model and investigate the mechanisms of pain.

By selectively activating NK1 receptors, researchers can induce pain-like behaviors such as

hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to

normally non-painful stimuli), providing a controlled system to study nociceptive pathways and

screen potential analgesic compounds.

Mechanism of Action: Substance P and Nociceptive
Signaling
Substance P is released from the central terminals of primary afferent nociceptors in the spinal

cord's dorsal horn in response to strong, noxious stimuli. Upon release, it binds to NK1
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receptors on postsynaptic neurons. This binding initiates a G-protein-mediated signaling

cascade that activates phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of

intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. The subsequent

increase in intracellular calcium and protein phosphorylation enhances neuronal excitability. A

crucial consequence of this pathway is the potentiation of NMDA receptor function, which

increases glutamate-induced currents and lowers the threshold for neuronal activation,

contributing significantly to central sensitization and hyperalgesia.
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Caption: Substance P / NK1R signaling cascade in dorsal horn neurons.
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Applications and Data Presentation
[Sar9] Substance P is used to model various pain states. Administration, typically via

intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection, directly activates central nociceptive

pathways.

Table 1: Properties of [Sar9, Met(O2)11]-Substance P

Property Value Reference

CAS Number 110880-55-2

Molecular Formula C₆₄H₁₀₀N₁₈O₁₅S

Molecular Weight 1393.68 g/mol

Purity ≥95%

Solubility Soluble in water (to 1 mg/ml)

Storage

Store lyophilized powder at

-20°C. Store stock solutions at

-20°C for up to 1 month or

-80°C for up to 6 months.

Avoid repeated freeze-thaw

cycles.

Table 2: Summary of [Sar9] Substance P Administration in Preclinical Pain Models

| Model / Assay | Species | Route of Administration | Dose Range | Key Findings / Effects |

Reference(s) | | :--- | :--- | :
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b550186?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

